molecular formula C10H8N4OS B166617 4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 127570-96-1

4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No. B166617
M. Wt: 232.26 g/mol
InChI Key: AWMQHQDTPFMYHT-UHFFFAOYSA-N
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Description

“4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Triazole compounds, including this one, are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

Triazole compounds, including “4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one”, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve interactions with DNA. For instance, some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to intercalate DNA .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, some [1,2,4]triazolo[4,3-b:3’,4’-f][1,2,4,5]tetrazines show weak luminescent properties in MeCN solution, have an unexpected quasi-reversible electroreduction peak, and exhibit ambipolar semiconductor properties .

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound 4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a key intermediate in the synthesis of various derivatives with potential pharmacological properties. For example, novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-ones and their derivatives have been synthesized using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid, demonstrating the compound's versatility in chemical transformations (Al-Salahi & Geffken, 2011).

Antihistaminic Agents

  • Several studies have explored the use of derivatives of this compound as antihistaminic agents. For instance, novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and tested for their H1-antihistaminic activity, with some compounds showing significant potential as new classes of antihistamines (Alagarsamy, Solomon, & Murugan, 2007).

Anticancer Activity

  • Research into the anticancer activity of derivatives of 4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has been conducted. Specifically, 1,2,4-triazolo[4,3-a]-quinoline derivatives have been designed and synthesized with the aim of meeting structural requirements essential for anticancer activity. Some of these derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Antihypertensive Activity

  • The compound's derivatives have also been investigated for their potential antihypertensive activity. In one study, 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones were evaluated for their in vivo antihypertensive effects, showing promising results compared to standard antihypertensive drugs (Alagarsamy & Pathak, 2007).

Quality Control in Pharmaceutical Development

  • Quality control methods have been developed for derivatives of this compound, particularly focusing on those with potential as antimalarial agents. These methods include various physical, chemical, and analytical techniques to ensure the purity and effectiveness of the compounds (Danylchenko et al., 2018).

Safety And Hazards

The safety and hazards of similar compounds have been studied. For instance, some compounds exhibit excellent insensitivity toward external stimuli .

Future Directions

The future directions for research on similar compounds include the design, optimization, and investigation to produce more potent anticancer analogs . There is also interest in synthesizing and studying their antimicrobial, antioxidant, and antiviral potential .

properties

IUPAC Name

4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4OS/c1-13-8(15)6-4-2-3-5-7(6)14-9(13)11-12-10(14)16/h2-5H,1H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMQHQDTPFMYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N3C1=NNC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427706
Record name 4-Methyl-1-sulfanylidene-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673572
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

CAS RN

127570-96-1
Record name 4-Methyl-1-sulfanylidene-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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